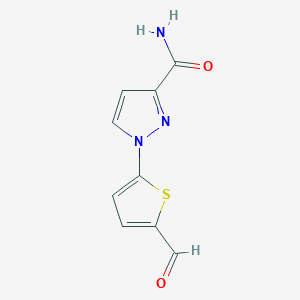
1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both thiophene and pyrazole rings Thiophene is a five-membered ring containing sulfur, while pyrazole is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide typically involves the formation of the thiophene ring followed by the pyrazole ring. One common method is the Chan–Lam coupling reaction, which involves the reaction of 1,4-dihydroquinazoline with (5-formylthiophen-2-yl)boronic acid under mild conditions to yield the desired product .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Chan–Lam coupling reaction to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: 1-(5-Carboxythiophen-2-YL)-1H-pyrazole-3-carboxamide.
Reduction: 1-(5-Hydroxymethylthiophen-2-YL)-1H-pyrazole-3-carboxamide.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The exact mechanism of action for 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is not fully understood. it is believed to interact with various molecular targets and pathways due to its heterocyclic structure. The thiophene and pyrazole rings may facilitate binding to specific enzymes or receptors, leading to biological activity.
Comparación Con Compuestos Similares
Thiophene Derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share the thiophene ring structure.
Pyrazole Derivatives: Compounds such as 1-phenyl-3-methyl-5-pyrazolone and 3,5-dimethylpyrazole share the pyrazole ring structure.
Uniqueness: 1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is unique due to the combination of both thiophene and pyrazole rings in a single molecule. This dual-ring structure provides a versatile platform for chemical modifications and potential biological activities that are not observed in simpler thiophene or pyrazole derivatives.
Actividad Biológica
1-(5-Formylthiophen-2-YL)-1H-pyrazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the existing research findings regarding its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H7N3O2S
- Molecular Weight : 221.24 g/mol
- CAS Number : 1565752-86-4
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Kinases : The compound has been identified as a potential inhibitor of certain kinases, which are critical in various signaling pathways involved in cell proliferation and survival. This inhibition can lead to the suppression of tumor growth in cancer models .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, contributing to the protection against oxidative stress in cellular systems. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a significant role .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Cancer Treatment
A study investigated the effects of this compound on breast cancer cell lines. Results demonstrated that treatment with the compound led to a dose-dependent decrease in cell viability and induced apoptosis, suggesting its potential as an anticancer agent.
Case Study 2: Neuroprotection
Another research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings indicated that pre-treatment with this compound significantly reduced neuronal cell death and preserved mitochondrial function.
Propiedades
Fórmula molecular |
C9H7N3O2S |
|---|---|
Peso molecular |
221.24 g/mol |
Nombre IUPAC |
1-(5-formylthiophen-2-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C9H7N3O2S/c10-9(14)7-3-4-12(11-7)8-2-1-6(5-13)15-8/h1-5H,(H2,10,14) |
Clave InChI |
YVODIVBBJNSMRI-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1C(=O)N)C2=CC=C(S2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















